3'-O-Methylcytidine

Beschreibung

Foundational Concepts of Nucleoside Modifications in RNA Biology

Nucleoside modifications are enzymatic, post-transcriptional alterations to RNA that are essential for cellular function. biorxiv.org These chemical tags are installed by specific enzymes, such as RNA methyltransferases, and can be reversible. cd-genomics.com In eukaryotes, the site-specific 2'-O-methylation of rRNAs is intricately guided by a class of small non-coding RNAs known as small nucleolar RNAs (snoRNAs), which form a ribonucleoprotein complex with a catalytic enzyme to direct methylation to precise locations. nih.govoup.com

The diversity of these modifications is extensive. Beyond ribose methylation, common modifications include:

Base methylation: The addition of methyl groups to the nitrogenous bases, such as in N6-methyladenosine (m6A), 5-methylcytosine (B146107) (m5C), and 3-methylcytidine (B1283190) (m3C). cd-genomics.comoup.com

Isomerization: The conversion of uridine (B1682114) to pseudouridine (B1679824) (Ψ), the most abundant RNA modification. cd-genomics.com

These modifications collectively influence nearly every aspect of an RNA molecule's life cycle, including its folding into complex three-dimensional structures, its stability and half-life, its transport within the cell, and its interactions with RNA-binding proteins and other nucleic acids. wikipedia.orgcd-genomics.com This regulatory layer ensures the proper execution of genetic information, from splicing and translation to the fine-tuning of gene expression.

Distinctive Features and Significance of 3'-O-Methylation in Cytidine (B196190)

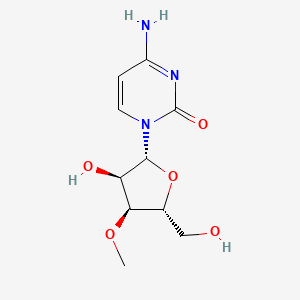

3'-O-Methylcytidine is a cytidine analog where a methyl group is attached to the 3'-hydroxyl group of the ribose sugar. medchemexpress.com This seemingly small change has profound biochemical consequences because the 3'-hydroxyl group is fundamental to the process of RNA synthesis. It is the site where the next nucleotide is added, forming the phosphodiester bond that extends the RNA chain. By blocking this position with a methyl group, this compound effectively acts as a chain terminator.

This compound is primarily utilized as a specialized tool in biomedical and biochemical research. biosynth.com Its ability to halt RNA elongation makes it a potent inhibitor of processes that rely on RNA synthesis. For instance, it has been shown to inhibit bacterial growth by interfering with ribosomal function and subsequent protein synthesis. biosynth.combroadpharm.com Furthermore, research has demonstrated its activity as an inhibitor of the hepatitis C virus (HCV) replication by targeting the viral RNA-dependent RNA polymerase (NS5B), preventing the synthesis of new viral RNA. medchemexpress.com The modification has been shown to terminate protein synthesis when it reaches the ribosome. biosynth.com

The structural impact of 3'-O-methylation also differs from the more common 2'-O-methylation. While 2'-O-methylation primarily enhances conformational stability, 3'-O-methylation directly obstructs the catalytic site for polymerase activity. This makes this compound an invaluable molecule for studying the mechanisms of RNA polymerases and for developing potential therapeutic agents that can selectively disrupt viral or bacterial replication.

Data Tables

Table 1: Chemical Properties of this compound This interactive table summarizes the key chemical identifiers and properties of the this compound compound.

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-1-((2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₅N₃O₅ | biosynth.comchemscene.com |

| Molecular Weight | 257.24 g/mol | biosynth.com |

| CAS Number | 20594-00-7 | biosynth.comsigmaaldrich.comchemscene.com |

| Physical Form | Solid | sigmaaldrich.com |

Table 2: Research Findings on the Function of this compound This interactive table highlights significant research findings related to the functional roles of this compound.

| Research Area | Finding | Mechanism of Action | Source(s) |

| Antiviral Research | Inhibits Hepatitis C Virus (HCV) replication. | Acts as a competitive inhibitor of the RNA-dependent RNA polymerase (NS5B), preventing viral RNA synthesis. | medchemexpress.com |

| Antibacterial Research | Inhibits bacterial growth. | Disrupts ribosomal function, leading to reduced protein synthesis. | biosynth.combroadpharm.com |

| Biochemical Research | Acts as a chain terminator in nucleic acid synthesis. | The methyl group on the 3'-hydroxyl position blocks the formation of a phosphodiester bond, halting elongation. | biosynth.com |

| Biochemical Research | Terminates protein synthesis. | Leads to termination when the modification is encountered by a ribosome during translation. | biosynth.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-17-8-5(4-14)18-9(7(8)15)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJCFLSPBDUNDH-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595374 | |

| Record name | 3'-O-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20594-00-7 | |

| Record name | 3'-O-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Approaches to 3 O Methylcytidine and Its Phosphorylated Forms

Regioselective Chemical Synthesis of 3'-O-Methylcytidine

The synthesis of this compound requires a multi-step approach that meticulously protects and deprotects various functional groups to ensure the methylation occurs at the desired 3'-hydroxyl position of the ribose ring. This regioselectivity is critical to avoid the formation of isomeric byproducts, such as 2'-O-methylcytidine, which would have different biological properties.

Synthesis of Protected 3'-O-Methyl-Ribonucleosides

A scalable and efficient pathway to 3'-O-methylated ribonucleosides begins with a commercially available starting material, which is converted through several steps into a key intermediate, a protected 3'-O-methyl-d-ribofuranose. nih.gov This approach is designed to exclusively yield the 3'-O-alkylated product, which is essential for its applications in therapeutic and biological research. nih.gov

One established method involves starting from 1,2:5,6-di-O-isopropylidene-α-d-allofuranose to produce 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-d-ribofuranose. nih.gov This protected sugar is a versatile precursor. The synthesis strategy ensures that the 3'-hydroxyl group is selectively methylated. Once this key intermediate is obtained, it can be coupled with a protected cytosine base in a glycosylation reaction to form the protected this compound nucleoside. The control over stereochemistry during the glycosylation step is crucial to obtain the biologically active β-anomer.

Table 1: Key Stages in the Synthesis of a Protected 3'-O-Methyl-Ribose Intermediate

| Step | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 1,2:5,6-di-O-isopropylidene-α-d-allofuranose | Series of reagents | 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-d-ribofuranose | Creation of a stable, protected ribose with a methyl group exclusively at the 3' position. nih.gov |

The solvent can play a critical role in controlling the regioselectivity of such reactions. The choice between aprotic polar solvents with low or high dielectric constants can determine whether alkylation occurs on the sugar's hydroxyl groups or the base's nitrogen atoms. researchgate.net

Derivatization to Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Assembly

For the incorporation of this compound into a growing nucleic acid chain using automated solid-phase synthesis, it must first be converted into a phosphoramidite building block. This derivatization involves a series of protection and activation steps.

Following the synthesis of the base- and sugar-protected this compound, the 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMTr) group. This acid-labile group is ideal for solid-phase synthesis as it can be removed to allow for the coupling of the next nucleotide. The final step is the phosphitylation of the free 2'-hydroxyl group. This is commonly achieved using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base. google.combiorxiv.org The resulting N-protected-3'-O-methyl-5'-O-dimethoxytrityl-cytidine-2'-O-phosphoramidite is the final, stable building block ready for oligonucleotide assembly. google.com

Table 2: Derivatization of this compound to a Phosphoramidite

| Step | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Benzoyl chloride (BzCl) or Acetyl chloride (AcCl) | N4-protected this compound | Protects the exocyclic amine on the cytosine base during synthesis. biorxiv.org |

| 2 | N4-protected this compound | Dimethoxytrityl chloride (DMTrCl) | 5'-O-DMTr-N4-protected-3'-O-Methylcytidine | Adds an acid-labile protecting group to the 5' position for solid-phase synthesis. biorxiv.org |

Preparation and Characterization of this compound-5'-Triphosphate

The triphosphate form, this compound-5'-Triphosphate (3'-O-Me-CTP), is another crucial derivative, often used in biochemical assays involving polymerases and other nucleotide-binding enzymes.

The preparation of nucleoside triphosphates typically involves the phosphorylation of the 5'-hydroxyl group of the corresponding nucleoside. A common method is the one-pot Yoshikawa-Ludwig phosphorylation, which uses phosphoryl chloride (POCl₃) in a trialkylphosphate solvent. The resulting monophosphate can then be further converted to the triphosphate by reaction with pyrophosphate.

The characterization of the final product is essential to confirm its identity and purity. High-performance liquid chromatography (HPLC), particularly anion-exchange (AX-HPLC), is used to determine purity. trilinkbiotech.com Mass spectrometry confirms the molecular weight, and UV spectroscopy is used to determine the concentration based on its extinction coefficient. trilinkbiotech.com

Table 3: Characterization of this compound-5'-Triphosphate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₃O₁₄P₃ (free acid) | trilinkbiotech.comapexbt.com |

| Molecular Weight | 497.10 g/mol (free acid) | trilinkbiotech.com |

| Purity (by HPLC) | ≥90% to ≥97% | trilinkbiotech.com |

| Extinction Coefficient | 9,100 L·mol⁻¹·cm⁻¹ at 271 nm | trilinkbiotech.com |

| Salt Form | Commonly supplied as a Lithium (Li⁺) or Sodium (Na⁺) salt | trilinkbiotech.com |

| Storage | Recommended at -20°C or below | trilinkbiotech.comapexbt.com |

Biochemical and Molecular Impact of 3 O Methylcytidine Within Rna Contexts

Influence on RNA Structural Conformation

The primary structure of an RNA molecule is its sequence of nucleotides linked by a backbone of alternating phosphate (B84403) groups and ribose sugars. The formation of this backbone relies on the creation of a phosphodiester bond between the 5'-phosphate of one nucleotide and the 3'-hydroxyl (-OH) group of the preceding nucleotide. The incorporation of 3'-O-Methylcytidine into a growing RNA chain fundamentally alters this process.

The methylation of the 3'-hydroxyl group to a 3'-O-methyl ether (-OCH₃) effectively "caps" the terminus of the RNA chain. This modification removes the reactive hydroxyl group necessary for the nucleophilic attack on the incoming nucleoside triphosphate (NTP), thereby preventing further phosphodiester bond formation. Consequently, the most significant structural impact of this compound is the irreversible termination of the RNA polymer's elongation at the precise point of its incorporation.

While extensive biophysical studies on how this modification affects the global secondary or tertiary structure of a larger, non-terminated RNA are less common than for other modifications like N3-methylcytidine or 2'-O-methylation, its principal role remains the disruption of the primary RNA structure by halting its synthesis. nih.govbiorxiv.org

Effects on RNA Stability

The concept of RNA stability can be viewed through two lenses: thermodynamic stability of a folded structure and resistance to enzymatic degradation.

In terms of degradation, the modification of the 3'-terminus of an RNA molecule is a known strategy to enhance its stability against exonucleases. Many ribonucleases that degrade RNA from the 3'-end (3'→5' exonucleases) require a free 3'-hydroxyl group for their activity. By blocking this group, 3'-O-methylation can confer resistance to these enzymes, thereby increasing the functional half-life of the RNA molecule. This principle is analogous to other terminal modifications, such as the addition of a hairpin loop structure or certain phosphorothioate (B77711) linkages, which have been shown to prevent 3'-exonuclease activity. nih.govnih.gov Modifications at the 2'-O-position have also been demonstrated to provide significant protection against nuclease digestion, suggesting that modifications to the ribose sugar are a general strategy for enhancing oligonucleotide stability. beilstein-journals.orgcapes.gov.br

Regarding thermodynamic stability, modifications such as 5-methylcytidine (B43896) (m5C) or N1-methyl-pseudouridine (m1Ψ) have been shown to stabilize mRNA secondary structures. pnas.org In contrast, modifications like N3-methylcytidine (m3C) can disrupt Watson-Crick base pairing, significantly decreasing the stability of an RNA duplex. nih.govbiorxiv.org Detailed thermodynamic data specifically for this compound's effect on duplex stability is not as widely reported, as its primary function as a chain terminator often precludes its presence within a duplex structure in biological contexts.

Modulation of RNA-Molecule Interactions by 3'-O-Methylation

The most critical molecular interaction modulated by this compound is with RNA polymerases. During transcription, RNA polymerase catalyzes the stepwise addition of NTPs to the 3'-end of the nascent RNA strand. The active site of the polymerase is configured to recognize the 3'-hydroxyl group of the terminal nucleotide to facilitate the formation of the next phosphodiester bond.

When a 3'-O-methylated nucleotide is incorporated, the polymerase is unable to proceed. The absence of the 3'-hydroxyl group prevents the catalytic step of chain elongation, effectively stalling the polymerase and terminating the transcription process. nih.gov This inhibitory interaction is not unique to 3'-O-methylated nucleotides; other analogs lacking a 3'-OH group, such as 3'-deoxynucleotides (dideoxynucleotides), function via the same mechanism to halt polymerase activity. nih.govbiorxiv.org Studies on viral RNA-dependent RNA polymerases (RdRps) have similarly shown that 3'-O-methyl-substituted nucleosides can act as inhibitors, although their efficacy can be influenced by how well the polymerase active site accommodates the modified sugar. asm.orgbiorxiv.org

Beyond polymerases, this modification can also alter interactions with other RNA-binding proteins. As mentioned, it can inhibit the binding and activity of 3'→5' exonucleases. nih.gov The efficiency of other enzymes that act on the 3'-end of RNA, such as RNA ligases or poly(A) polymerases, can also be negatively affected by 3'-terminal modifications like 2'-O-methylation, a principle that likely extends to 3'-O-methylation. neb.com

Role as a Ribonucleic Acid Chain Terminator in Polymerization Reactions

The definitive role of this compound, when supplied as a triphosphate (3'-O-Me-CTP), is to act as a potent chain terminator during RNA synthesis. This function is a direct chemical consequence of its structure. The 3'-hydroxyl group is an absolute requirement for the formation of a phosphodiester bond, which links adjacent nucleotides in a nucleic acid chain. By replacing this hydroxyl group with a methyl ether, the nucleotide can be incorporated into a growing RNA strand but cannot serve as an acceptor for the next nucleotide, leading to immediate and irreversible termination of elongation. nih.govbiorxiv.org

This property is not merely a biological curiosity; it is a valuable tool in molecular biology research. Scientists utilize 3'-O-methylated NTPs, including this compound-5'-Triphosphate, to artificially terminate transcription at specific nucleotide positions. nih.gov This allows for the generation of a collection of RNA transcripts of varying lengths, which can be separated by gel electrophoresis to create an "RNA ladder." Such ladders are instrumental in precisely mapping transcription start sites, pause sites, or the locations of other functional motifs within an RNA sequence. nih.govnih.gov

Table 1: Research Applications of 3'-O-Methylated Nucleoside Triphosphates

| Application | Principle of Action | Research Finding | Citations |

|---|---|---|---|

| RNA Sequencing & Mapping | Incorporation of 3'-O-methyl NTPs terminates transcription, generating a nested set of RNA fragments ending at specific nucleotide positions. | Used to generate RNA ladders to locate the precise 3'-termini of rho-dependent termination sites in bacteriophage lambda. | nih.gov |

| Analysis of Transcription Dynamics | Used to create RNA ladders to map the locations of functional motifs and intrinsic transcriptional pause sites. | Enabled the mapping of pause sites on the rpoS mRNA during studies of sRNA targeting in E. coli. | nih.gov |

| Antiviral Research | As a nucleotide analog, it can be incorporated by viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication. | 3'-O-methyl UTP was shown to cause immediate termination of the polymerase reaction catalyzed by the RdRp of coronaviruses. | biorxiv.org |

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 3'-O-Me-C |

| This compound-5'-Triphosphate | 3'-O-Me-CTP |

| 3'-O-Methylguanosine | 3'-O-Me-G |

| 3'-O-Methyluridine-5'-Triphosphate | 3'-O-Me-UTP |

| 2'-O-Methylcytidine | 2'-O-Me-C / Cm |

| 3'-deoxycytidine triphosphate | ddhCTP |

| 5-methylcytidine | m5C |

| N1-methyl-pseudouridine | m1Ψ |

| N3-methylcytidine | m3C |

Translational Research Applications and Future Directions for 3 O Methylcytidine

Development of Modified Oligonucleotides for Research Probes and Tools

The strategic incorporation of 3'-O-Methylcytidine and its analogs into oligonucleotides has led to the development of powerful research probes and tools with enhanced characteristics. These modifications are instrumental in a variety of applications, including quantitative PCR (qPCR), in situ hybridization, and antisense technology.

One of the primary advantages of using modified nucleosides is the ability to modulate the binding affinity and specificity of oligonucleotides. biosyn.comcaister.com For instance, the inclusion of Locked Nucleic Acid (LNA), a bicyclic RNA analog, in oligonucleotide probes significantly increases their thermal stability when hybridized to a complementary strand. glenresearch.com This enhancement, which can raise the melting temperature (Tm) by 2-8 °C per modification, allows for the use of shorter probes, which in turn improves the discrimination between perfect matches and mismatches. caister.comglenresearch.com This is particularly valuable in applications requiring high specificity, such as single nucleotide polymorphism (SNP) detection. caister.com

Antisense oligonucleotides (ASOs) also benefit from such modifications. ASOs are short, synthetic strands of nucleic acids that can bind to specific messenger RNA (mRNA) molecules, thereby modulating gene expression. biosyn.com Chemical modifications, like the 2'-O-methoxyethyl (MOE) and LNA modifications, can increase the potency of ASOs by enhancing their affinity for the target mRNA. nih.gov However, it is important to note that some modifications, while increasing potency, may also be associated with toxicity. nih.gov

The development of these modified oligonucleotides has been facilitated by advancements in solid-phase synthesis techniques, which allow for the precise incorporation of modified nucleosides like this compound into a growing oligonucleotide chain. beilstein-journals.org This has enabled the creation of a wide array of custom-modified oligonucleotides for diverse research and diagnostic purposes. biosyn.com

Table 1: Examples of Modified Oligonucleotides and their Applications

| Modification | Key Feature | Application |

| Locked Nucleic Acid (LNA) | Increases thermal stability (Tm) | Hybridization assays, probes, antisense oligonucleotides glenresearch.com |

| 2'-O-Methoxyethyl (MOE) | Enhances binding affinity | Antisense oligonucleotides nih.gov |

| 5-Methyl deoxycytidine (5-MedC) | Increases hybridization efficiency | Probes, primers, therapeutic oligonucleotides biosearchtech.com |

Investigation of this compound Analogs in Biological Pathway Studies

Analogs of this compound are valuable tools for investigating and dissecting various biological pathways. By virtue of their structural similarity to natural nucleosides, these analogs can be incorporated into cellular processes, allowing researchers to probe the function of specific enzymes and pathways.

One significant area of investigation is in virology. For instance, 2'-O-Methylcytidine has been identified as an inhibitor of the hepatitis C virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication. chemicalbook.comcaymanchem.com The inhibition of this enzyme effectively halts the replication of the virus. caymanchem.com The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, provide a quantitative measure of the inhibitor's potency.

Table 2: Inhibitory Activity of 2'-O-Methylcytidine against HCV

| Target | Assay | IC50 (µM) | Reference |

| HCV NS5B Polymerase | In vitro enzyme assay | 3.8 | caymanchem.com |

| HCV Replication | Replicon assay | 21.2 | caymanchem.com |

The study of cytidine (B196190) analogs has also shed light on the mechanisms of DNA methyltransferases. tandfonline.com Analogs such as 5-aza-2'-deoxycytidine (Decitabine) and Zebularine are known to inhibit these enzymes, leading to changes in gene expression. tandfonline.com The mechanism of inhibition often involves the formation of a covalent intermediate between the analog and the enzyme, effectively trapping the enzyme and preventing its normal function. tandfonline.com

Furthermore, the structural and conformational effects of modifications on nucleosides and nucleic acids are actively being studied. For example, the methylation at the 3'-position, as in 3-methylcytidine (B1283190), has been shown to alter the structure of tRNA, which can in turn impact translation and protein synthesis. biorxiv.org Understanding these structural consequences is crucial for elucidating the precise roles of these modifications in biological pathways. biorxiv.org

The development and study of these analogs continue to provide valuable insights into fundamental biological processes and offer potential avenues for therapeutic intervention. medchemexpress.com

Analytical Methodologies for the Characterization and Functional Assessment of 3 O Methylcytidine

Spectroscopic Techniques for Elucidating 3'-O-Methylcytidine Structures

The precise characterization of modified nucleosides like this compound is fundamental to understanding their structural and functional roles. Spectroscopic and chromatographic techniques are indispensable tools for confirming the identity, determining the three-dimensional structure, and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the solution-state conformation of nucleosides, including this compound. By analyzing various NMR parameters, detailed insights into the molecule's three-dimensional structure can be obtained. Key conformational features of interest for nucleosides are the sugar pucker conformation and the orientation of the base relative to the sugar (the glycosidic torsion angle).

One-dimensional ¹H NMR spectroscopy provides initial information on the conformation through the analysis of proton-proton coupling constants (J-couplings). For instance, the coupling constants between the protons of the ribose sugar ring are used to determine the preferred sugar pucker. The ribose ring typically exists in a dynamic equilibrium between two major conformations: C2'-endo and C3'-endo. The relative populations of these conformers can be estimated from the values of the vicinal proton coupling constants. In analogous modified nucleosides like N⁴,2'-O-dimethylcytidine (m⁴Cm), analysis of these coupling constants revealed a preference for the C3'-endo conformation. nih.gov

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are crucial for determining the glycosidic torsion angle (χ), which defines the orientation of the cytidine (B196190) base relative to the ribose sugar. This orientation can be either syn or anti. The presence or absence of NOE cross-peaks between the base protons (H6) and the sugar protons (H1', H2') allows for an unambiguous assignment of the dominant conformation. For many cytidine analogues, the anti conformation is preferred in solution. nih.govnih.gov Computational modeling can also be used in conjunction with experimental NMR data to refine the conformational analysis and provide a more detailed picture of the molecule's dynamic structure in solution. nih.govrsc.org

Table 1: Representative ¹H NMR Conformational Parameters for Cytidine Analogues This table is illustrative, based on data for related compounds, to show typical parameters analyzed for conformational studies.

| Compound | Key Coupling Constant (J H1'-H2') | Inferred Sugar Pucker Preference | Glycosidic Conformation (from NOE) |

|---|---|---|---|

| Cytidine | ~4-5 Hz | C₃'-endo | anti |

| 2'-O-Methylcytidine (Cm) | ~1-2 Hz | Strong C₃'-endo | anti |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the analysis of this compound. These methods are routinely used to assess the purity of synthetic batches, monitor the progress of chemical reactions, and quantify the nucleoside in complex biological samples.

Reversed-phase HPLC (RP-HPLC) is a primary method for purity assessment. nih.gov This technique separates molecules based on their hydrophobicity. nih.gov In the synthesis of this compound, for example, methylation of cytidine can produce a mixture of products, including the desired 3'-O-methylated isomer, the 2'-O-methylated isomer, and various dimethylated byproducts. tue.nl RP-HPLC can effectively separate these closely related compounds, allowing for the isolation and purification of this compound. tue.nlrsc.org The purity of the final compound is typically determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram, detected by UV absorbance at approximately 260-280 nm. nih.govtue.nl

For more sensitive and specific detection and quantification, HPLC is often coupled with mass spectrometry (LC-MS or LC-MS/MS). nih.govmit.edu After chromatographic separation, the molecules are ionized and their mass-to-charge (m/z) ratio is determined. nih.gov This provides unambiguous identification of this compound based on its precise molecular weight. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and detecting characteristic product ions. rsc.orgrsc.org This approach, often using selected reaction monitoring (SRM), is considered a gold standard for quantification and is sensitive enough to detect modified nucleosides in complex biological matrices like digested RNA. nih.govmit.edu

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Application | Principle of Separation/Detection | Key Advantages |

|---|---|---|---|

| RP-HPLC-UV | Purity assessment, preparative separation, reaction monitoring | Differential partitioning between a nonpolar stationary phase and a polar mobile phase; detection via UV absorbance. nih.govtue.nl | Robust, reproducible, allows for purification. tue.nl |

| LC-MS | Identification in complex mixtures, quantification | Separation by HPLC followed by mass-to-charge ratio analysis. nih.govmit.edu | High specificity and sensitivity, provides molecular weight confirmation. nih.gov |

| LC-MS/MS (SRM) | Trace quantification in biological samples | HPLC separation followed by selection of a specific precursor ion and detection of a specific fragment ion. nih.gov | "Gold standard" for quantification due to exceptional specificity and sensitivity. nih.gov |

In Vitro Biochemical Assays for Functional Evaluation

A key area of investigation for methylated nucleosides is their interaction with RNA-modifying enzymes, such as methyltransferases and demethylases. researchgate.netnuvisan.com For example, to test if this compound in an RNA strand can be targeted by a demethylase, an in vitro assay could be constructed using a purified recombinant enzyme and a synthetic RNA oligonucleotide containing this compound. The reaction products would be analyzed by LC-MS/MS to detect the conversion of this compound back to cytidine. researchgate.netnih.gov Such assays were used to demonstrate that the enzyme ALKBH3 is a demethylase for 3-methylcytidine (B1283190) (m³C) in tRNA. researchgate.net

Similarly, to determine if this compound can inhibit an RNA polymerase, cell-free biochemical assays can be employed. asm.orgwuxibiology.com In this type of assay, the activity of a purified polymerase is measured in the presence of its necessary substrates (template RNA/DNA, canonical nucleoside triphosphates) and varying concentrations of this compound triphosphate. A reduction in the synthesis of the RNA product, often measured by the incorporation of a radiolabeled or fluorescently tagged nucleotide, would indicate an inhibitory effect. nih.govasm.org The concentration at which the compound reduces enzyme activity by 50% (IC₅₀) can then be determined.

Table 3: Examples of In Vitro Assays for Functional Assessment of this compound

| Assay Type | Purpose | Typical Method | Endpoint Measurement |

|---|---|---|---|

| Enzyme Activity Assay (Demethylase) | To determine if this compound in RNA is a substrate for a demethylase enzyme. researchgate.net | Incubate a synthetic RNA containing this compound with a purified enzyme (e.g., ALKBH3). | LC-MS/MS analysis of digested RNA to quantify the conversion of this compound to cytidine. researchgate.netnih.gov |

| Enzyme Inhibition Assay (Polymerase) | To assess if this compound triphosphate inhibits RNA polymerase activity. asm.org | A cell-free transcription reaction with purified RNA polymerase and substrates, including varying concentrations of the test compound. | Measurement of RNA synthesis, often via incorporation of a radiolabeled nucleotide ([³²P]-NTP) followed by scintillation counting or gel electrophoresis. nih.gov |

| Protein Binding Assay | To evaluate if the presence of this compound in RNA alters binding affinity for a specific RNA-binding protein. | Techniques like Filter Binding Assays, Electrophoretic Mobility Shift Assays (EMSA), or Surface Plasmon Resonance (SPR). nuvisan.comwuxibiology.com | Quantification of the RNA-protein complex formed. |

Q & A

Q. How can researchers ensure transparency and reproducibility in studies involving this compound?

- Guidance : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish raw datasets (e.g., HPLC chromatograms, NMR spectra) in open-access repositories with detailed metadata. Follow journal guidelines for experimental reporting, such as those outlined by the Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.